(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol
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Overview
Description
(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[310]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C10H18O It is a stereoisomer of thujanol and is known for its unique structural properties, which include a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the formation of the bicyclic structure with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which provides good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications. The use of photoredox catalysis and efficient annulation reactions are key to producing this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: Its unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of fragrances and flavors due to its distinct scent profile.
Mechanism of Action
The mechanism of action of (1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- neo-Thujan-3-ol
- neo-Isothujan-3-ol
- cis-Thujanol
- Iso-3-Thujol
- Neo-3-Thujol
Uniqueness
(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
21653-18-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9-,10+/m1/s1 |
InChI Key |
DZVXRFMREAADPP-KYXWUPHJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@]2(C[C@H]1O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1O)C(C)C |
Origin of Product |
United States |
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